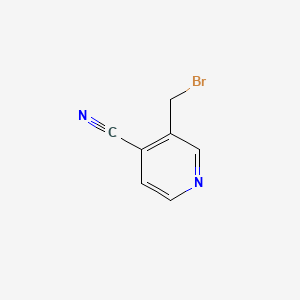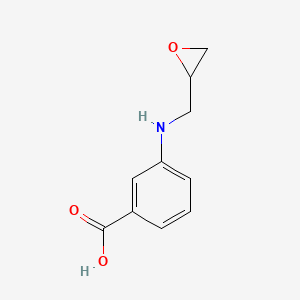
3-(Oxiran-2-ylmethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.202 g/mol. This compound features a benzene ring substituted with an oxiranylmethyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(Oxiran-2-ylmethylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
3-(Oxiran-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
3-(Oxiran-2-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
3-(Oxiran-2-ylmethylamino)benzoic acid can be compared with similar compounds such as:
3-Aminobenzoic acid: This compound lacks the oxirane ring and has different reactivity and applications.
4-Aminobenzoic acid:
Anthranilic acid: This compound has an amino group ortho to the carboxyl group and is used in the synthesis of dyes and pharmaceuticals.
Properties
CAS No. |
118427-99-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.202 |
IUPAC Name |
3-(oxiran-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-2-1-3-8(4-7)11-5-9-6-14-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI Key |
OWTJBQYFEMDVRF-UHFFFAOYSA-N |
SMILES |
C1C(O1)CNC2=CC=CC(=C2)C(=O)O |
Synonyms |
Benzoic acid, 3-[(oxiranylmethyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)
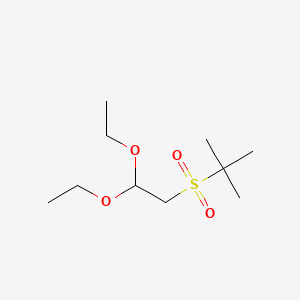
![8-Azabicyclo[3.2.1]octan-3-one,2-hydroxy-8-methyl-,oxime,(1-alpha-,2-bta-,3E,5-alpha-)-(9CI)](/img/new.no-structure.jpg)
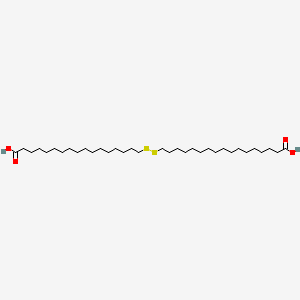
![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)
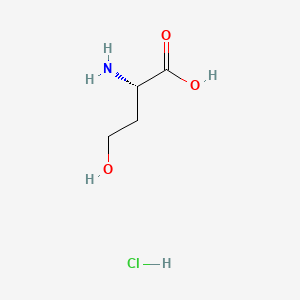
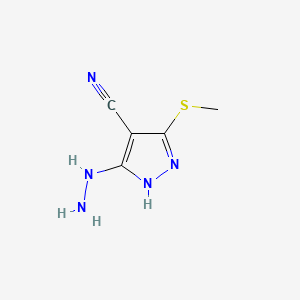
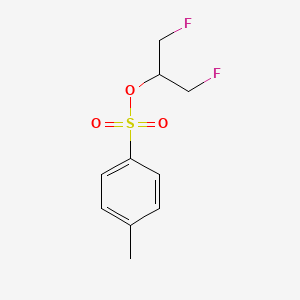
![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)

